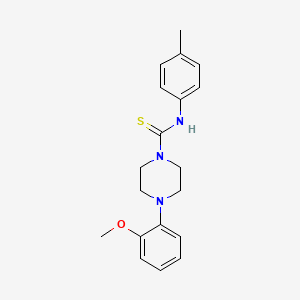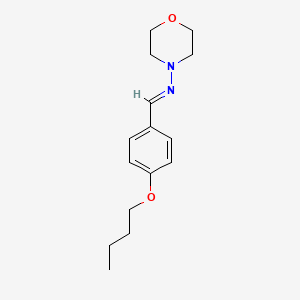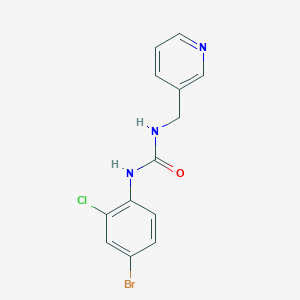
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that belongs to the class of piperazine derivatives. It is also known as MeOPP and has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of the enzymes responsible for the metabolism of neurotransmitters such as serotonin and dopamine. It has also been found to increase the levels of GABA, an inhibitory neurotransmitter, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its ability to modulate the activity of neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide. One of the areas of interest is its potential use as a therapeutic agent for various neurological and psychiatric disorders. Further research is needed to fully understand its mechanism of action and to determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a research tool for studying the role of neurotransmitters in various physiological and pathological conditions. Additionally, further research is needed to explore its potential applications in other fields such as drug discovery and agriculture.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. It exhibits a wide range of biological activities and has been found to modulate the activity of neurotransmitters. Further research is needed to fully understand its mechanism of action and to determine its potential applications in various fields.
Méthodes De Synthèse
The synthesis of 4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 2-methoxyaniline and 4-methylphenyl isothiocyanate in the presence of a base. The reaction yields the desired product in good yield and purity.
Applications De Recherche Scientifique
4-(2-methoxyphenyl)-N-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit a wide range of biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
Propriétés
IUPAC Name |
4-(2-methoxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-7-9-16(10-8-15)20-19(24)22-13-11-21(12-14-22)17-5-3-4-6-18(17)23-2/h3-10H,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGSNSBEFLLLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl 3-{[3-(5-methyl-2-furyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5858678.png)
![1-[2-(2-chloro-4-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5858686.png)
![4-amino-N'-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5858694.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethyl-N-methylurea](/img/structure/B5858707.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5858719.png)
![6-{[cyclohexyl(methyl)amino]methyl}-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5858724.png)


